2,4-Dichlorophenyl isothiocyanate
Overview
Description
2,4-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃Cl₂NS. It is a derivative of phenyl isothiocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques. The process involves the use of 2,4-dichloroaniline and thiophosgene in a controlled environment to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloroaniline and carbon dioxide.
Reduction: It can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols, often under basic conditions.
Hydrolysis: Water or aqueous acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
2,4-Dichloroaniline: Formed from hydrolysis.
Scientific Research Applications
2,4-Dichlorophenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biological Research: Employed in the study of enzyme inhibition and protein labeling.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industrial Applications: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is an electrophilic center that readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological assays .
Molecular Targets and Pathways: In biological systems, this compound can modify proteins by reacting with amino groups, leading to the formation of thiourea derivatives. This modification can affect protein function and is used in studies of enzyme activity and inhibition .
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the chlorine substituents and is less reactive.
2,6-Dichlorophenyl isothiocyanate: Similar structure but with chlorine atoms at the 2 and 6 positions, leading to different reactivity and applications.
Allyl isothiocyanate: Contains an allyl group instead of a phenyl group, used in flavoring and as a bioactive compound.
Uniqueness: 2,4-Dichlorophenyl isothiocyanate is unique due to the presence of chlorine atoms at specific positions on the benzene ring, which enhances its reactivity and makes it suitable for specific synthetic and biological applications .
Properties
IUPAC Name |
2,4-dichloro-1-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNZZHGECFCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216117 | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-96-1 | |
Record name | 2,4-Dichlorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6590-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichlorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRT5Y7B5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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